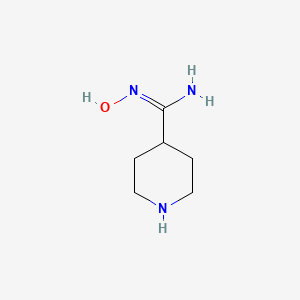
Piperidine-4-carboxamidoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine-4-carboxamidoxime is a chemical compound with the molecular formula C6H13N3O . It’s a part of the Piperidine family, which are crucial synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of this compound involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . It can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Molecular Structure Analysis
This compound has a clear, colorless liquid structure with a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The structure of the analogues was confirmed by different techniques i.e. IR and 1 H NMR .Chemical Reactions Analysis
This compound is involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Physical And Chemical Properties Analysis
This compound is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . Its molecular weight is 143.18692 .科学的研究の応用
HIV-1 Inhibition : A study by Imamura et al. (2006) explored the use of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with potent anti-HIV-1 activity. This compound demonstrated high CCR5 binding affinity and strong inhibition of the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells (Imamura et al., 2006).
Anti-Angiogenic Properties : Kambappa et al. (2017) synthesized a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which showed significant anti-angiogenic activity in vivo using the chick chorioallantoic membrane (CAM) model. These compounds also displayed DNA cleavage activities (Kambappa et al., 2017).
ALK Inhibition in Cancer Research : Bryan et al. (2012) identified piperidine carboxamide as a novel inhibitor of anaplastic lymphoma kinase (ALK), with selective activity over related kinases like IGF1R. This discovery was critical in cancer research for targeting specific enzymes (Bryan et al., 2012).
Tubulin Inhibition and Antiproliferative Activity : Krasavin et al. (2014) discovered 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents. These compounds act as tubulin inhibitors and demonstrate significant antiproliferative potency in leukemia cell lines (Krasavin et al., 2014).
Human Topoisomerase IIα Inhibitors : Fawzy et al. (2019) synthesized 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides as mimics of curcumin. These compounds showed high anti-proliferative properties, indicating their potential as anticancer agents by inhibiting human DNA topoisomerase IIα (Fawzy et al., 2019).
Hydrogen Storage Applications : Cui et al. (2008) studied substituted piperidines for their usability as reversible organic hydrogen storage liquids for hydrogen-powered fuel cells. They found that certain substituents on the piperidine ring, such as 4-aminopiperidine and piperidine-4-carboxamide, significantly increase the rate of catalytic dehydrogenation (Cui et al., 2008).
作用機序
Target of Action
Piperidine-4-carboxamidoxime primarily targets DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .
Mode of Action
This compound interacts with DNA gyrase, inhibiting its function . This interaction results in the inhibition of DNA replication and transcription, thereby affecting the growth and multiplication of the cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication and transcription process . By inhibiting DNA gyrase, the compound disrupts these processes, leading to cell death .
Pharmacokinetics
The compound’s ability to inhibit dna gyrase suggests that it may have good bioavailability and can effectively reach its target within the cell .
Result of Action
The inhibition of DNA gyrase by this compound leads to the disruption of DNA replication and transcription, causing cell death . This makes the compound potentially useful in the treatment of diseases caused by organisms that rely on DNA gyrase for survival and replication .
生化学分析
Biochemical Properties
Piperidine-4-carboxamidoxime has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activity against human coronaviruses . It has also been identified as a hit against Mycobacterium abscessus . The nature of these interactions is likely due to the structure of this compound, which allows it to bind to these biomolecules and influence their function .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. In vitro studies have shown that it has antiviral activity against human coronaviruses, including SARS-CoV-2 . It also retains activity against strains representing all three subspecies of the M. abscessus complex . These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the wild-type enzyme but not the this compound-resistant mutant . This suggests that this compound exerts its effects at the molecular level, influencing the function of these biomolecules .
Temporal Effects in Laboratory Settings
Its demonstrated antiviral and antibacterial activities suggest that it may have long-term effects on cellular function
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
特性
IUPAC Name |
N'-hydroxypiperidine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(9-10)5-1-3-8-4-2-5/h5,8,10H,1-4H2,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZQSQVPENGEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2875909.png)
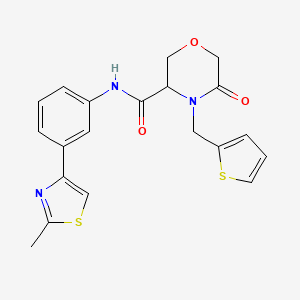
![2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B2875911.png)
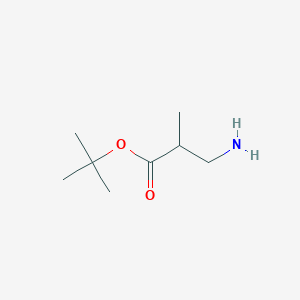

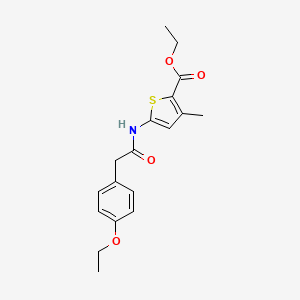
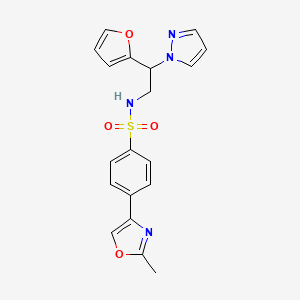
![1-(2-Pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2875919.png)
![2,5-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2875921.png)
![1,3,6,7-tetramethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2875922.png)

![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)
![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)
![4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2875929.png)
